2,3-Dichloro-4-nitrophenol CAS number and properties
2,3-Dichloro-4-nitrophenol CAS number and properties
An In-Depth Technical Guide to 2,3-Dichloro-4-nitrophenol (CAS: 59384-57-5) for Research and Development
Introduction
2,3-Dichloro-4-nitrophenol is a halogenated and nitrated phenolic compound, identified unequivocally by its Chemical Abstracts Service (CAS) number: 59384-57-5.[1][2] As a member of the substituted nitrophenol family, its chemical behavior is dictated by the interplay of the hydroxyl (-OH), nitro (-NO2), and chloro (-Cl) functional groups attached to the benzene ring. These groups modulate the electronic properties and reactivity of the molecule, making it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and safety protocols, tailored for professionals in chemical research and drug development.
Part 1: Physicochemical and Structural Characterization
The identity and purity of a chemical reagent are paramount in research and development. The fundamental properties of 2,3-Dichloro-4-nitrophenol are summarized below. The presence of the electron-withdrawing nitro and chloro groups significantly increases the acidity of the phenolic proton compared to phenol itself, while the chromophoric nitroaromatic system makes it readily detectable by UV-Vis spectroscopy.
| Identifier | Value | Source |
| CAS Number | 59384-57-5 | [1][2] |
| IUPAC Name | 2,3-dichloro-4-nitrophenol | [1][3] |
| Molecular Formula | C6H3Cl2NO3 | [1][3] |
| Molecular Weight | 208.00 g/mol | [1][3] |
| Canonical SMILES | C1=CC(=C(C(=C1[O-])Cl)Cl)O | [3] |
| InChIKey | SANZGCKGKOUHJG-UHFFFAOYSA-N | [1][3] |
| Melting Point | 148-150 °C | [4] |
Part 2: Synthesis and Purification
The synthesis of 2,3-Dichloro-4-nitrophenol is typically achieved through the electrophilic nitration of a dichlorophenol precursor. The following protocol, adapted from established procedures, details a reliable method for its laboratory-scale preparation.[4]
Experimental Protocol: Synthesis of 2,3-Dichloro-4-nitrophenol
This procedure involves the nitration of 2,3-dichlorophenol. The choice of glacial acetic acid as a solvent is critical; it is polar enough to dissolve the starting material but is unreactive towards the nitrating agent and is less aggressive than concentrated sulfuric acid, which can lead to unwanted side reactions like sulfonation.
Step-by-Step Methodology:
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Dissolution of Starting Material: In a suitable reaction vessel, dissolve 2,3-dichlorophenol in glacial acetic acid. The ratio described in the literature is 200 g of the phenol to 540 ml of acid.[4]
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Preparation of Nitrating Mixture: Separately, prepare a solution of 90% nitric acid in glacial acetic acid. A reported ratio is 58 ml of nitric acid to 160 ml of acetic acid.[4] This dilution helps to control the reactivity of the nitrating species.
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Controlled Addition: Cool the dichlorophenol solution and add the nitrating mixture dropwise with constant stirring. Maintaining a low temperature initially is crucial to prevent over-nitration and the formation of by-products.
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Reaction Progression: After approximately half of the nitrating mixture has been added, the reaction can be allowed to warm to ambient temperature.[4] This gradual temperature increase drives the reaction to completion without loss of control.
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Reaction Quenching and Precipitation: Once the addition is complete, stir the mixture for an additional 15 minutes.[4] Then, pour the entire reaction mixture into a large volume of an ice/water slurry. This step serves two purposes: it stops the reaction immediately and precipitates the less water-soluble organic product.
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Product Isolation: Collect the yellow precipitate by filtration and wash with cold water to remove residual acid and other water-soluble impurities.
Purification Workflow
The crude product may contain isomeric impurities, such as 2-nitro-5,6-dichlorophenol.[4] A two-step purification process is effective.
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Sublimation: The crude solid is heated under vacuum (e.g., 80°C at 4 torr).[4] The more volatile isomeric by-products will sublimate, leaving the desired, less volatile product behind. This is a key step for removing close-boiling point impurities.
-
Recrystallization: The residue from sublimation is then recrystallized from a suitable solvent, such as toluene.[4] This process removes non-volatile impurities and yields the final product with high purity, as demonstrated by a sharp melting point (148-150°C).[4]
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2,3-Dichloro-4-nitrophenol.
Part 3: Proposed Analytical Methodology
For quality control, purity assessment, and quantification in research settings, a robust analytical method is essential. While specific validated methods for 2,3-Dichloro-4-nitrophenol are not widely published, a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be readily developed based on the analysis of structurally similar compounds like other chlorophenols and nitrophenols.[5]
The aromatic nature and the presence of a nitro-group chromophore make UV detection highly suitable. RP-HPLC is the logical choice as it effectively separates moderately polar organic compounds.
| Parameter | Proposed Condition | Rationale |
| Instrumentation | HPLC with UV-Vis or Photodiode Array (PDA) Detector | Standard equipment for analyzing chromophoric organic molecules. |
| Column | C18, 5 µm, 4.6 x 250 mm | A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | A mixture of a polar (water) and a less polar organic solvent (acetonitrile) is standard for RP-HPLC. The acid improves peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good separation efficiency and reasonable run times. |
| Detection Wavelength | ~320-350 nm | Nitrophenols exhibit strong absorbance in this region, providing high sensitivity away from the solvent cutoff. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Preparation | Dissolve accurately weighed sample in the mobile phase or acetonitrile and filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates and is compatible with the mobile phase. |
Part 4: Safety, Handling, and Toxicology
As with any laboratory chemical, a thorough understanding of the associated hazards is critical for safe handling. 2,3-Dichloro-4-nitrophenol is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Information
| Classification | Hazard Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P302+P352, P332+P313 |
| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338+P310 |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
(Source:[1])
Laboratory Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle 2,3-Dichloro-4-nitrophenol in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
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-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
Toxicological Insights
Specific toxicological studies on 2,3-Dichloro-4-nitrophenol are limited. However, the toxicology of the broader class of nitrophenols provides valuable context. Animal studies on 4-nitrophenol have shown that exposure can lead to hematological effects, specifically a disorder that reduces the oxygen-carrying capacity of blood (methemoglobinemia).[6][7] Skin and eye irritation are also common effects observed with high-dose applications of nitrophenols.[7] Given these findings, it is prudent to assume that 2,3-Dichloro-4-nitrophenol may present similar toxicological risks.
Part 5: Applications in Research and Drug Development
Aromatic nitro compounds are foundational synthons in medicinal chemistry and materials science.[8] The nitro group is a versatile functional handle; it can be reduced to an amine, which is a key functional group in a vast array of pharmaceuticals for forming amides, ureas, and sulfonamides. Furthermore, the nitro group itself is a feature in several active pharmaceutical ingredients, such as the antibiotic chloramphenicol and the antitubercular drug pretomanid.[8][9]
While there are no widely documented direct applications of 2,3-Dichloro-4-nitrophenol as a therapeutic agent, its structure makes it a highly valuable intermediate:
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Scaffold for Synthesis: It provides a pre-functionalized benzene ring that can be further elaborated. The chlorine atoms can be substituted via nucleophilic aromatic substitution, and the nitro group can be reduced to an amine.
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Potential for Bioactive Molecules: The combination of a phenol, a nitro group, and chlorine atoms is found in various bioactive compounds, including pesticides and antiseptics. This suggests its potential as a starting point for the discovery of new agrochemicals or pharmaceuticals.
Conclusion
2,3-Dichloro-4-nitrophenol is a well-defined chemical intermediate with established physicochemical properties and a reliable synthetic route. Its utility in a research and development setting is primarily as a versatile building block for constructing more complex molecular architectures. While specific biological or material applications are not yet broadly established, its structural motifs are common in many bioactive compounds, indicating significant potential for future discoveries. Safe handling, guided by its GHS classification and an understanding of the toxicology of related nitrophenols, is essential for its use in any laboratory setting.
References
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PubChem. 2,3-Dichloro-4-nitrophenol. National Center for Biotechnology Information. Available from: [Link]
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PrepChem.com. Synthesis of 4-nitro-2,3-dichlorophenol. Available from: [Link]
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MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available from: [Link]
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NIH. Toxicological Profile for Nitrophenols - Health Effects. Available from: [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]
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